molecular formula C9H12ClF2N B6222960 (2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride CAS No. 2758001-10-2

(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride

Cat. No.: B6222960
CAS No.: 2758001-10-2
M. Wt: 207.6
InChI Key:
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Description

(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is known for its unique chemical structure, which includes a difluoro group attached to a phenylethylamine backbone, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride typically involves the reaction of 2,2-difluoro-2-phenylethylamine with methylamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include methanol or ethanol.

    Catalysts: Acid catalysts such as hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of difluoro-phenylacetic acid derivatives.

    Reduction: Formation of difluoro-phenylethylamine derivatives.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoro group enhances its binding affinity and specificity, making it a potent compound for various applications. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroethylamine Hydrochloride: A simpler analog with similar chemical properties.

    2,2-Difluoro-2-phenylethylamine: Lacks the methyl group but shares the phenylethylamine backbone.

    2,2-Difluoro-2-phenylethyl)(ethyl)amine Hydrochloride: An analog with an ethyl group instead of a methyl group.

Uniqueness

(2,2-difluoro-2-phenylethyl)(methyl)amine hydrochloride is unique due to its specific combination of the difluoro group and the phenylethylamine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2758001-10-2

Molecular Formula

C9H12ClF2N

Molecular Weight

207.6

Purity

95

Origin of Product

United States

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